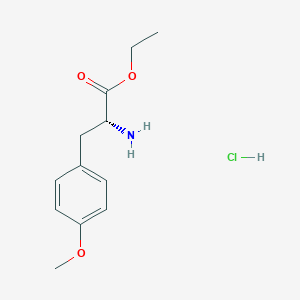
ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoatehydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoatehydrochloride involves several steps. One common method includes the esterification of 3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl(2R)-2-amino-3-(4-methoxy
Biologische Aktivität
Ethyl(2R)-2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, commonly referred to as ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₁₂H₁₇ClN₂O₃
- SMILES : CCOC(=O)C(CC1=CC=C(C=C1)OC)N
- InChIKey : GRDSNVUGGUKPKE-UHFFFAOYSA-N
Research indicates that ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride may exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibitors of AChE can enhance cholinergic signaling by preventing the breakdown of acetylcholine, thereby improving cognitive function .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural features have demonstrated cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .
Biological Activity Data
The biological activity of ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride can be summarized in the following table:
Case Study 1: Anticancer Activity
A study conducted on a series of piperidine derivatives, which included compounds similar to ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, reported significant cytotoxicity against FaDu hypopharyngeal tumor cells. The study highlighted that these compounds could induce apoptosis and inhibit cell proliferation more effectively than standard chemotherapeutic agents .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. The results indicated that these compounds could reduce oxidative stress and improve cognitive function in animal models by modulating cholinergic signaling pathways .
Eigenschaften
IUPAC Name |
ethyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMKCSGNZMMXDN-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














